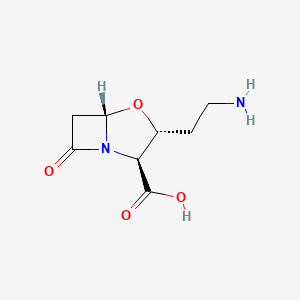

Dihydroclavaminic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O4 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

(2S,3R,5S)-3-(2-aminoethyl)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C8H12N2O4/c9-2-1-4-7(8(12)13)10-5(11)3-6(10)14-4/h4,6-7H,1-3,9H2,(H,12,13)/t4-,6+,7+/m1/s1 |

InChI Key |

BONQGFBLZGPXMG-PIYBLCFFSA-N |

SMILES |

C1C2N(C1=O)C(C(O2)CCN)C(=O)O |

Isomeric SMILES |

C1[C@H]2N(C1=O)[C@@H]([C@H](O2)CCN)C(=O)O |

Canonical SMILES |

C1C2N(C1=O)C(C(O2)CCN)C(=O)O |

Origin of Product |

United States |

Enzymatic Pathways to Dihydroclavaminic Acid: Mechanistic and Structural Biology Perspectives

Initial Enzymatic Transformations in the Clavam Biosynthetic Pathway: Precursors to Proclavaminic Acid

The early steps of the clavam biosynthetic pathway lay the foundation for the characteristic β-lactam structure. These reactions commence with the joining of precursors from primary metabolism and culminate in the formation of proclavaminic acid, the direct substrate for the formation of the bicyclic dihydroclavaminic acid. encyclopedia.pubnih.gov

Condensation of Glyceraldehyde-3-Phosphate and L-Arginine by N2-(2-Carboxyethyl)arginine Synthase (CEAS)

The first committed step in clavulanic acid biosynthesis is the condensation of D-glyceraldehyde-3-phosphate (D-G3P), an intermediate of glycolysis, and the amino acid L-arginine. nih.govebi.ac.uk This reaction is catalyzed by N2-(2-carboxyethyl)arginine synthase (CEAS), a thiamin diphosphate (B83284) (ThDP)-dependent enzyme. ebi.ac.uknih.gov The CEAS-catalyzed reaction involves the formation of an unusual α,β-unsaturated acyl-thiamine-pyrophosphate intermediate. ebi.ac.uk Structural studies of CEAS have revealed that it has overlapping binding sites for its substrates, D-G3P and L-arginine. nih.govresearchgate.net The proposed mechanism involves the binding of D-G3P to the active site, followed by a reaction to form an α,β-unsaturated intermediate. This intermediate then undergoes a Michael addition with the α-amino group of L-arginine to yield N2-(2-carboxyethyl)arginine. nih.govresearchgate.net

β-Lactam Ring Formation by β-Lactam Synthetase (BLS)

Following the initial condensation, the linear intermediate N2-(2-carboxyethyl)arginine is cyclized to form the characteristic four-membered β-lactam ring. This crucial step is catalyzed by β-lactam synthetase (BLS). encyclopedia.pubjmb.or.kr The reaction proceeds to form deoxyguanidinoproclavaminic acid, which now contains the monocyclic β-lactam core. jmb.or.krasm.org The BLS-catalyzed reaction is an ATP-dependent process.

Hydroxylation and Deamination Reactions Leading to Proclavaminic Acid

The journey from deoxyguanidinoproclavaminic acid to proclavaminic acid involves two key enzymatic steps. First, deoxyguanidinoproclavaminic acid is hydroxylated by clavaminate synthase (CAS), the same enzyme that will later catalyze the formation of this compound. jmb.or.krresearchgate.netnih.gov This hydroxylation reaction yields guanidinoproclavaminic acid. jmb.or.krresearchgate.net Subsequently, the enzyme proclavaminic acid amidino hydrolase (PAH) removes the guanidino group from guanidinoproclavaminic acid to produce proclavaminic acid. jmb.or.krresearchgate.net

The Central Role of Clavaminate Synthase (CAS) in this compound Formation

Clavaminate synthase (CAS) is a remarkable non-heme iron(II) and 2-oxoglutarate-dependent oxygenase that plays a pivotal role in the biosynthesis of clavulanic acid. sci-hub.senih.govnih.gov It catalyzes three distinct oxidative reactions, including the crucial conversion of proclavaminic acid into the bicyclic this compound. researchgate.netsci-hub.senih.gov In Streptomyces clavuligerus, CAS exists as two isoenzymes, CAS1 and CAS2, encoded by separate genes. nih.govnih.gov

CAS-Catalyzed Oxidative Cyclization of Proclavaminic Acid to this compound

The formation of the oxazolidine (B1195125) ring, which transforms the monocyclic proclavaminic acid into the bicyclic this compound, is a key step catalyzed by CAS. jmb.or.krresearchgate.netsci-hub.se This reaction is an oxidative cyclization where the oxygen atom of the newly formed five-membered ring is derived from the C3-hydroxyl group of proclavaminic acid. sci-hub.se this compound has been identified as a stable intermediate in this two-step process. sci-hub.senih.gov The reaction consumes one molecule of oxygen and one molecule of 2-oxoglutarate, yielding this compound, succinate, and carbon dioxide. kegg.jp

Mechanistic Elucidation of CAS-Mediated Ring Closure

The mechanism of the oxidative cyclization catalyzed by CAS has been a subject of detailed investigation. sci-hub.se Computational studies suggest that the reaction likely proceeds after the formation of a highly reactive oxoferryl species. sci-hub.se One proposed mechanism involves the cleavage of the C4'(S)-H bond of the β-lactam ring. sci-hub.se An alternative, unprecedented mechanism has also been proposed, which involves the oxidation of the hydroxyl group of proclavaminic acid to an O-radical, followed by a retro-aldol-like decomposition. sci-hub.se Isotope labeling studies have been instrumental in understanding this transformation, confirming that the oxygen atom in the oxazolidine ring of this compound originates from the hydroxyl group of proclavaminic acid. sci-hub.se Further studies on the stereospecificity of CAS have shown that the subsequent desaturation of this compound to clavaminic acid involves a syn-elimination process. rsc.orgrsc.org

Investigation of Radical Intermediates and Reaction Progression

The conversion of proclavaminic acid to this compound by clavaminate synthase is a complex oxidative cyclization. caltech.edu The reaction mechanism has been a subject of intense investigation, with significant evidence pointing towards the involvement of radical intermediates. Kinetic isotope effect (KIE) studies have been instrumental in elucidating the reaction sequence and the nature of the intermediates.

Initial studies using proclavaminic acid stereospecifically labeled with tritium (B154650) at C-4' and carbon-14 (B1195169) revealed a substantial primary tritium isotope effect (T(V/K)) of 11.9 ± 1.7. ebi.ac.uk This large KIE strongly indicates that the cleavage of the C-4'(S)-H bond is a rate-determining step in the enzymatic reaction. ebi.ac.uk Further experiments showed that the C-4'(S) hydrogen is specifically removed during the cyclization, while the C-4'(R) hydrogen is retained, highlighting the high stereospecificity of the enzyme. ebi.ac.uk

The measurement of β-secondary deuterium (B1214612) KIEs was employed to further probe the nature of the intermediate at C-4'. nih.gov While the results did not definitively distinguish between a radical or a cationic intermediate, they provided valuable constraints for mechanistic proposals. nih.gov The observed low β-secondary KIE of 1.056 ± 0.002 for dideuteriation at C-3' was considered in the context of the azetidinone ring's electronic properties. nih.gov

Spectroscopic techniques, including Electron Paramagnetic Resonance (EPR), Circular Dichroism (CD), and Magnetic Circular Dichroism (MCD), have been crucial in characterizing the electronic and geometric structure of the Fe(II) active site and its interactions with substrates and co-substrates. researchgate.netnih.gov These studies have shown that the resting enzyme contains a six-coordinate Fe(II) center. researchgate.netnih.gov Upon binding of the co-substrate 2-oxoglutarate, the iron site remains six-coordinate. However, the subsequent binding of the substrate, proclavaminic acid, leads to a five-coordinate Fe(II) center, which is essential for the binding of dioxygen and the initiation of the catalytic cycle. researchgate.netnih.gov The generation of a high-spin Fe(IV)=O (ferryl) intermediate, a powerful oxidant, is a key step in the proposed mechanism, which then initiates the reaction by abstracting a hydrogen atom from the substrate. ebi.ac.uksci-hub.se

The reaction progression is believed to proceed via the formation of a substrate radical following hydrogen abstraction by the ferryl intermediate. caltech.eduebi.ac.uk The cyclization to form the oxazolidine ring of this compound then occurs. This compound itself has been identified as a stable intermediate that typically remains bound to the enzyme before the subsequent desaturation step to form clavaminic acid. nih.gov

| Experimental Technique | Finding | Implication |

| Kinetic Isotope Effect (KIE) | Primary T(V/K) = 11.9 ± 1.7 at C-4' | C-4'(S)-H bond cleavage is a rate-determining step. |

| Stereospecific Labeling | Specific removal of C-4'(S) hydrogen | The enzyme exhibits high stereospecificity. |

| β-Secondary Deuterium KIE | Small effect at C-3' (1.056 ± 0.002) | Provides constraints on the nature of the C-4' intermediate. |

| EPR, CD, MCD Spectroscopy | Formation of a five-coordinate Fe(II) site upon substrate binding | Essential for O2 binding and initiation of catalysis. |

Computational Chemistry and Molecular Dynamics Simulations of CAS Activity

Computational methods have provided invaluable, atomistic-level insights into the catalytic mechanism of clavaminate synthase, complementing experimental findings. Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, particularly using density functional theory (DFT) at the B3LYP level, have been employed to model the reaction and explore potential mechanistic pathways. ebi.ac.ukrcsb.orgnih.gov

Classical MD simulations have been utilized to generate realistic structural models of the enzyme's active site containing the Fe(IV)=O intermediate, succinate, and the substrate, proclavaminic acid. ebi.ac.ukrcsb.orgnih.gov These simulations provide a dynamic view of the active site, revealing key interactions and the conformational flexibility of the substrate.

Based on these structures, DFT calculations have been performed to investigate the energetics of different proposed mechanisms for the oxidative cyclization. ebi.ac.ukrcsb.org Two primary pathways have been computationally explored:

Mechanism initiated by C-4'(S)-H bond cleavage: This mechanism is supported by the significant primary KIE observed experimentally. ebi.ac.uk In this pathway, the Fe(IV)=O intermediate abstracts the pro-S hydrogen atom from C-4' of proclavaminic acid, generating a substrate radical centered at C-4'. ebi.ac.uk This is followed by the attack of the C-3 hydroxyl group onto the radical center, leading to the formation of the oxazolidine ring of this compound. ebi.ac.uk

A biosynthetically unprecedented mechanism: An alternative pathway, proposed based on computational results, involves the initial oxidation of the substrate's hydroxyl group to an O-radical. ebi.ac.ukrcsb.orgnih.gov This is followed by a retro-aldol-like fragmentation to yield an aldehyde and a C-centered radical. Subsequent hydrogen abstraction from C-4' and a 1,3-dipolar cycloaddition would then form the bicyclic product. ebi.ac.ukrcsb.orgnih.gov While computationally plausible, this mechanism is less directly supported by the existing experimental data.

The computational studies have also been crucial in understanding the electronic structure of the various intermediates and transition states along the reaction coordinate. For instance, the spin populations on the iron center, the substrate radical, and other key atoms have been calculated to characterize the nature of these transient species. ebi.ac.uk The calculated energy barriers for the different steps in the proposed mechanisms provide a basis for evaluating their feasibility and for comparing them with the experimentally determined kinetic parameters. ebi.ac.uk

| Computational Method | Application | Key Insights |

| Classical Molecular Dynamics (MD) | Generation of realistic enzyme-substrate complex structures | Provides dynamic view of active site and substrate conformation. |

| Density Functional Theory (DFT) - B3LYP | Investigation of reaction mechanism energetics | Exploration of C-4'(S)-H vs. O-H activation pathways; characterization of intermediates and transition states. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the reaction in the context of the protein environment | Accounts for the influence of surrounding amino acid residues on the reaction. |

Stereochemical Control and Specificity in this compound Formation

The formation of this compound by clavaminate synthase proceeds with a high degree of stereochemical control, resulting in the formation of a specific stereoisomer which is a precursor to (3S, 5S)-clavaminic acid. researchgate.net This stereospecificity is dictated by the precise binding and orientation of the proclavaminic acid substrate within the enzyme's active site.

X-ray crystal structures of clavaminate synthase in complex with Fe(II), 2-oxoglutarate, and proclavaminic acid (PDB ID: 1DRT) have provided a structural basis for understanding this stereochemical control. nih.govrcsb.org These structures reveal that the substrate binds in a well-defined conformation within the active site, held in place by a network of interactions with surrounding amino acid residues. nih.gov This specific binding mode positions the pro-S hydrogen at C-4' of the substrate in close proximity to the reactive Fe(IV)=O intermediate, facilitating its specific abstraction. ebi.ac.uknih.gov

The architecture of the active site creates a chiral environment that directs the subsequent cyclization reaction. Following the generation of the C-4' radical, the C-3 hydroxyl group is pre-oriented for a stereospecific attack on the radical center, leading to the formation of the oxazolidine ring with the correct (3S, 5S) stereochemistry. The conformation of the bound substrate is constrained, preventing the formation of other stereoisomers. nih.gov

Comparisons with other members of the clavaminate synthase-like superfamily of oxygenases have further highlighted the structural features responsible for stereospecificity. For example, studies on VioC, an L-arginine oxygenase that produces an erythro diastereomer, have shown that conformational control of the bound substrate is key to determining the stereochemical outcome. nih.gov In clavaminate synthase, the active site residues create a sub-pocket that enforces a specific conformation of proclavaminic acid, ensuring the formation of the correct diastereomer of this compound. The presence of a flexible "lid" region near the active site, which can close over the bound substrate, is also thought to contribute to shielding the reaction from the solvent and maintaining the precise geometry required for stereospecific catalysis.

Genetic and Molecular Biology of Dihydroclavaminic Acid Biosynthesis

Organization of Biosynthetic Gene Clusters in Producer Organisms

In Streptomyces clavuligerus, the genes responsible for the biosynthesis of clavulanic acid and other clavam metabolites are not found in a single, contiguous cluster. Instead, they are distributed across three distinct and unlinked gene clusters on the chromosome. asm.org This organization is unusual for bacterial secondary metabolite biosynthesis, which typically sees all necessary genes co-located in one cluster. The three clusters involved are the clavulanic acid biosynthetic gene cluster, the clavam biosynthetic gene cluster, and a paralogue gene cluster. nih.gov

The clavulanic acid biosynthetic gene cluster is a cornerstone of clavam metabolite production in S. clavuligerus. It is strategically located adjacent to the cephamycin C gene cluster, forming a "supercluster" of β-lactam antibiotic biosynthesis. asm.orgnih.gov This cluster contains the genes encoding the enzymes for both the initial, shared steps of the pathway leading to clavaminic acid, and the later, specific steps for converting clavaminic acid into clavulanic acid. nih.gov Key genes within this cluster include ceaS2, bls2, cas2, and pah2, which are paralogues to genes found in the other clusters. nih.gov The arrangement of genes within this cluster is intricate, with several open reading frames (ORFs) organized into co-transcriptional units. nih.govnih.gov For instance, pah2 is located adjacent to cas2. nih.gov

The clavam biosynthetic gene cluster primarily houses genes required for the later steps of the biosynthesis of 5S clavams, which are stereoisomers of clavulanic acid. nih.govresearchgate.net A notable feature of this cluster is the presence of cas1, a paralogue of the cas2 gene found in the clavulanic acid cluster. nih.gov The genes in this cluster are involved in the production of clavam metabolites that are antipodal to clavulanic acid. nih.gov

The paralogue gene cluster contains a second set of genes that encode enzymes for the early stages of clavam biosynthesis, mirroring the functions of genes in the clavulanic acid cluster. nih.govasm.org This cluster includes ceaS1, bls1, and pah1, which are paralogues to ceaS2, bls2, and pah2, respectively. asm.orgnih.gov The genes ceaS1, bls1, and pah1 are organized into a single polycistronic transcript of approximately 4.9 kb. nih.govasm.org The discovery of this paralogue cluster highlighted the genetic redundancy and complexity underlying clavam biosynthesis in S. clavuligerus.

A remarkable feature of the genetic organization for clavam biosynthesis in S. clavuligerus is the existence of two sets of paralogous genes that encode the enzymes for the early, shared steps of the pathway. nih.gov These paralogous pairs—ceaS1/ceaS2, bls1/bls2, cas1/cas2, and pah1/pah2—are located in different gene clusters and exhibit differential regulation, suggesting distinct roles in the organism's physiology and secondary metabolism. nih.gov

The first dedicated step in the biosynthesis of all clavam metabolites is catalyzed by N2-(2-carboxyethyl)arginine synthase (CEAS), which is encoded by the paralogous genes ceaS1 and ceaS2. nih.govasm.org ceaS2 is located in the clavulanic acid gene cluster, while ceaS1 resides in the paralogue gene cluster. nih.gov At the nucleotide level, ceaS1 and ceaS2 share 73% identity. nih.gov

Functional analysis through gene disruption has revealed their distinct and crucial roles. A ceaS1 deletion mutant showed only a slight reduction in clavam production when grown in a rich soy medium. nih.gov In contrast, disruption of ceaS2 completely abolished the biosynthesis of all clavam metabolites in the same medium. nih.gov A double mutant (ceaS1/ceaS2) was also unable to produce any clavam compounds, confirming that these two genes are solely responsible for the initial biosynthetic step. nih.gov

The expression of these paralogues is differentially regulated by nutritional conditions. ceaS2 is transcribed in both complex soy medium and a defined starch-asparagine (SA) medium, whereas ceaS1 transcription is detected only in soy medium. nih.govasm.org This differential regulation is also influenced by the transcriptional regulator CcaR; ceaS2 expression is significantly reduced in a ccaR mutant, while ceaS1 transcription remains unaffected. nih.gov

| Gene | Location | Nucleotide Identity | Mutant Phenotype (Single Mutant) | Mutant Phenotype (Double Mutant) |

| ceaS1 | Paralogue Cluster | 73% (with ceaS2) | Mild reduction in clavam production in soy medium. nih.gov | Abolished clavam biosynthesis. nih.gov |

| ceaS2 | Clavulanic Acid Cluster | 73% (with ceaS1) | Complete loss of clavam production in soy medium. nih.gov | Abolished clavam biosynthesis. nih.gov |

The formation of the characteristic β-lactam ring in the clavam structure is catalyzed by β-lactam synthetase (BLS), encoded by the paralogous genes bls1 and bls2. nih.govasm.org Similar to the ceaS genes, bls2 is part of the clavulanic acid gene cluster, while bls1 is located in the paralogue gene cluster, immediately downstream of ceaS1. asm.orgnih.gov The two genes share 60% nucleotide identity. nih.gov

Individual knockout mutants of either bls1 or bls2 were still capable of producing clavulanic acid, indicating functional redundancy. nih.gov However, a bls1/bls2 double mutant was completely blocked in the biosynthesis of both clavulanic acid and other 5S clavam metabolites. nih.gov This demonstrates that, like CEAS, the BLS enzymes are essential for the pathway, and no other enzymes can fulfill this catalytic step.

The regulation of bls1 and bls2 mirrors that of their ceaS counterparts. bls1 is co-transcribed with ceaS1 and pah1 in a polycistronic message that is expressed in soy medium but not in SA medium. nih.govasm.org In contrast, bls2 is co-transcribed with ceaS2 and is expressed in both media. nih.gov

| Gene | Location | Nucleotide Identity | Mutant Phenotype (Single Mutant) | Mutant Phenotype (Double Mutant) |

| bls1 | Paralogue Cluster | 60% (with bls2) | Still produces clavulanic acid. nih.gov | Abolished clavam biosynthesis. nih.gov |

| bls2 | Clavulanic Acid Cluster | 60% (with bls1) | Still produces clavulanic acid. nih.gov | Abolished clavam biosynthesis. nih.gov |

Clavaminate synthase (CAS) is a versatile, non-heme iron-dependent oxygenase that catalyzes three distinct steps in the clavam biosynthetic pathway, including the formation of the bicyclic clavam core of clavaminic acid. jmb.or.krmetu.edu.tr S. clavuligerus possesses two isoforms, CAS1 and CAS2, encoded by the paralogous genes cas1 and cas2, respectively. asm.orgnih.gov cas2 is located within the clavulanic acid gene cluster, while cas1 is found in the clavam gene cluster. nih.govnih.gov

The functional importance of these isozymes is highlighted by their differential expression and the phenotypes of their corresponding mutants. A cas2 mutant is unable to produce clavulanic acid when grown in SA medium. asm.orgnih.gov However, in a rich soy medium, the cas2 mutant can still produce clavulanic acid, albeit at lower levels than the wild type. asm.orgnih.gov This is because cas1 is expressed in soy medium but not in SA medium, allowing it to compensate for the absence of CAS2. asm.orgnih.gov A double mutant in which both cas1 and cas2 are disrupted is completely deficient in the production of clavulanic acid and all other clavam metabolites, confirming their essential and shared role in synthesizing the common intermediate, clavaminic acid. nih.gov

Transcriptional analysis revealed that cas1 is transcribed as a monocistronic message only in soy medium, whereas cas2 is transcribed as both a monocistronic and a polycistronic transcript in both soy and SA media. asm.orgnih.gov

| Gene | Location | Mutant Phenotype (Single Mutant) | Mutant Phenotype (Double Mutant) |

| cas1 | Clavam Cluster | Reduced production of clavulanic acid and other clavams in soy medium. nih.gov | Abolished biosynthesis of all clavam metabolites. nih.gov |

| cas2 | Clavulanic Acid Cluster | No clavulanic acid in SA medium; reduced production in soy medium. asm.orgnih.gov | Abolished biosynthesis of all clavam metabolites. nih.gov |

Proclavaminate amidinohydrolase (PAH) catalyzes the hydrolysis of guanidinoproclavaminic acid to proclavaminic acid. jmb.or.kr This enzyme is also encoded by a pair of paralogous genes, pah1 and pah2. nih.gov pah2 is situated in the clavulanic acid gene cluster, adjacent to cas2, while pah1 is located in the paralogue gene cluster. nih.gov The two genes, pah1 and pah2, share 72% sequence identity at the nucleotide level. nih.gov

Similar to the other paralogous pairs in the early pathway, pah1 is co-transcribed with ceaS1 and bls1 and is expressed only in soy medium, whereas pah2 is expressed in both soy and SA media. nih.gov

| Gene | Location | Nucleotide Identity | Mutant Phenotype (Single Mutant) | Mutant Phenotype (Double Mutant) |

| pah1 | Paralogue Cluster | 72% (with pah2) | No significant effect on clavam production. nih.gov | Abolished clavam biosynthesis. nih.gov |

| pah2 | Clavulanic Acid Cluster | 72% (with pah1) | Partial reduction of clavulanic acid production. jmb.or.kr | Abolished clavam biosynthesis. nih.gov |

Characterization of cas1/cas2 (Clavaminate Synthase Isozymes)

Transcriptional and Post-Transcriptional Regulation of Genes Involved in Dihydroclavaminic Acid Synthesis

Regulatory Networks Governing Clavam Biosynthesis

The production of clavam metabolites, including clavulanic acid, is governed by a complex regulatory network involving both pathway-specific regulators and global pleiotropic regulators. mdpi.com These networks integrate signals related to nutrient availability and developmental state to control the expression of the biosynthetic genes.

At the core of this network are the pathway-specific regulatory proteins CcaR and ClaR. nih.gov However, their activity is influenced by a broader regulatory cascade. For instance, the γ-butyrolactone receptor protein Brp has been shown to negatively regulate clavulanic acid biosynthesis by inhibiting the expression of ccaR. nih.gov Another upstream regulator, BldG, also influences clavulanic acid production through its control of ccaR expression. nih.govmun.ca Furthermore, a sigma factor encoded by orf21 can bind to the ccaR promoter region, adding another layer of control. nih.gov

Recent research has also identified two-component systems (TCS) that play a role in regulating clavam biosynthesis. The CagRS TCS, for example, has been shown to upregulate the clavulanic acid biosynthetic gene pathway. researchgate.net This system appears to positively regulate the supply of the precursor glyceraldehyde-3-phosphate while negatively regulating arginine biosynthesis, thereby channeling metabolic flux towards clavulanic acid production. mdpi.comresearchgate.net Another TCS, comprised of Snk and Res2, controls the transcription of cvm7p, a transcriptional activator for the biosynthesis of 5S clavams, which are structurally related to clavulanic acid. mdpi.comresearchgate.net Mutants lacking snk or res2 are unable to produce 5S clavams. researchgate.net

Role of Pathway-Specific Regulatory Proteins (e.g., CcaR, ClaR)

The regulation of the clavulanic acid biosynthetic gene cluster is primarily orchestrated by two key pathway-specific regulatory proteins: CcaR and ClaR. nih.gov Their coordinated action ensures the timely and efficient production of clavulanic acid and its intermediates, including this compound.

CcaR (Clavulanic acid and Cephamycin Regulator) is a member of the Streptomyces antibiotic regulatory protein (SARP) family. mun.ca The gene encoding CcaR, ccaR, is located within the cephamycin C gene cluster. nih.gov Despite its location, CcaR acts as a positive regulator for the biosynthesis of both cephamycin C and clavulanic acid. nih.govmun.ca It directly controls the expression of the early genes in the clavulanic acid pathway, including ceaS2, bls2, pah2, and cas2, which are responsible for the initial steps leading to the formation of clavaminic acid. nih.govnih.gov Furthermore, CcaR indirectly regulates the later stages of clavulanic acid biosynthesis by controlling the expression of claR. nih.govnih.gov Deletion of ccaR results in the inability of the organism to produce both clavulanic acid and cephamycin C. nih.gov Conversely, amplification of the ccaR gene has been shown to increase the production of both compounds. nih.gov

ClaR (Clavulanic acid Regulator) is a LysR-type transcriptional regulator whose gene, claR, is located within the clavulanic acid gene cluster. nih.govjmb.or.kr ClaR specifically regulates the late stages of clavulanic acid biosynthesis, acting on the genes involved in the conversion of clavaminic acid to the final product. nih.govjmb.or.kr It does not regulate the early genes that are also involved in the biosynthesis of the related 5S clavam metabolites. nih.gov The expression of claR is dependent on CcaR, establishing a clear regulatory cascade where CcaR initiates the early steps and also activates the regulator for the late steps. dntb.gov.uaresearchgate.net Overexpression of claR has been demonstrated to lead to a significant increase in clavulanic acid production, while concurrently reducing the production of cephamycin C. nih.govresearchgate.net

This hierarchical regulatory system, with CcaR acting as a master regulator and ClaR controlling the final steps, allows for precise control over the biosynthetic pathway, ensuring that the intermediates, including this compound, are efficiently channeled towards the production of clavulanic acid.

Heterologous Expression and Reconstitution of this compound Biosynthesis Pathways

The production of this compound and other clavulanic acid intermediates in alternative microbial hosts offers a promising approach to overcome the limitations of the native producer, Streptomyces clavuligerus. This involves transferring the necessary biosynthetic genes into a more amenable host organism and optimizing their expression to achieve efficient production.

Strategies for Producing this compound in Alternative Microbial Hosts

The heterologous expression of biosynthetic pathways is a powerful strategy for increasing the production of secondary metabolites. mdpi.com Several microbial hosts have been explored for the production of natural products, including Escherichia coli, Saccharomyces cerevisiae, and other Streptomyces species. nih.gov The choice of host is critical and depends on factors such as growth rate, genetic tractability, and the ability to provide the necessary precursors. nih.govnih.gov

One successful strategy for producing intermediates of the clavulanic acid pathway involves the use of other Streptomyces species as heterologous hosts. For example, Streptomyces venezuelae has been utilized for the expression of four key structural genes from the clavulanic acid biosynthesis pathway of S. clavuligerus: ceas2 (carboxyethylarginine synthase), bls2 (β-lactam synthetase), cas2 (clavaminate synthase), and pah2 (proclavaminate amidinohydrolase). researchgate.netriss.kr These genes were cloned into an expression vector under the control of a strong promoter and introduced into S. venezuelae. researchgate.netriss.kr Analysis of the recombinant strain confirmed the production of several clavulanic acid intermediates, including deoxyguanidinoproclavaminic acid, guanidinoproclavaminic acid, and this compound. researchgate.netriss.kr This demonstrates the feasibility of producing these β-lactam intermediates in a heterologous Streptomyces host.

Escherichia coli is another attractive host for heterologous production due to its well-characterized genetics and rapid growth. nih.gov While the complete reconstitution of complex pathways can be challenging, the expression of individual biosynthetic enzymes or subsets of enzymes is a common strategy. For instance, the 30S ribosomal subunit of E. coli has been successfully reconstituted in vitro from individually purified recombinant proteins, showcasing the potential for assembling complex biomolecular machinery. nih.gov This principle can be applied to the stepwise reconstitution of metabolic pathways. The alkane biosynthesis pathway, for example, has been reconstituted in E. coli. researchgate.net For this compound production, this would involve expressing the necessary enzymes—CEAS, BLS, CAS, and PAH—in E. coli and ensuring the availability of the precursors L-arginine and glyceraldehyde-3-phosphate.

Genetic Engineering Approaches for Optimizing Intermediate Accumulation in Recombinant Systems

Once a heterologous expression system is established, several genetic engineering strategies can be employed to optimize the accumulation of desired intermediates like this compound. These strategies often focus on improving metabolic flux towards the target compound and balancing the expression of the biosynthetic genes. frontiersin.org

Enhancing Precursor Supply: A critical step is to ensure an adequate supply of the initial building blocks. For this compound, these are L-arginine and glyceraldehyde-3-phosphate. mdpi.com Metabolic engineering of the host's central carbon metabolism can be used to increase the intracellular pools of these precursors. For example, in E. coli, computational models of metabolism can be used to identify gene deletion targets in glycolysis or the tricarboxylic acid (TCA) cycle that could enhance the availability of precursors for fatty acid biosynthesis, a strategy that can be adapted for clavam biosynthesis. nih.gov

Optimization of Gene Expression: The levels of the heterologously expressed enzymes need to be carefully balanced to prevent the accumulation of potentially toxic intermediates and to avoid creating metabolic bottlenecks. This can be achieved by:

Promoter Engineering: Using promoters of varying strengths to control the transcription levels of each biosynthetic gene. For example, cloning the clavulanic acid biosynthesis genes under the control of the strong ermE* promoter has been shown to increase their transcript levels and subsequent clavulanic acid production. nih.gov

Gene Copy Number Variation: Introducing the biosynthetic genes on plasmids with different copy numbers or integrating them into the host chromosome can also modulate their expression levels. Integrative vectors, such as pSET152, have been used to introduce genes into the Streptomyces chromosome, leading to stable expression and increased production. nih.govjmb.or.kr

Pathway Refactoring: This involves reorganizing the biosynthetic genes into synthetic operons to ensure their coordinated expression. This approach has been successfully used for the heterologous expression of other natural product pathways. nih.gov

Disruption of Competing Pathways: In some cases, it may be necessary to delete genes involved in competing metabolic pathways that drain precursors away from the desired biosynthetic route. researchgate.net For example, in E. coli, deleting genes involved in fatty acid degradation (fadD, fadE) has been explored to improve the accumulation of fatty acid-derived products. nih.gov A similar strategy could be applied to prevent the degradation of clavulanic acid precursors or intermediates.

By combining these genetic engineering approaches, it is possible to create robust and efficient microbial cell factories for the production of this compound and other valuable intermediates of the clavulanic acid biosynthetic pathway.

Metabolic Engineering and Precursor Supply for Dihydroclavaminic Acid Biosynthesis

Analysis of Metabolic Flux Distribution Towards Clavam Biosynthesis

Metabolic flux analysis (MFA) is a powerful tool used to quantify the flow of metabolites through a metabolic network, providing insights into the regulation of pathways and identifying potential bottlenecks. researchgate.net In the context of dihydroclavaminic acid and subsequent clavam metabolite biosynthesis, MFA studies have been instrumental in understanding the distribution of carbon fluxes between primary and secondary metabolism. researchgate.net

The biosynthesis of the clavam backbone requires the condensation of a C3 unit, derived from glycolysis, and a C5 precursor, originating from the urea (B33335) cycle and amino acid metabolism. nih.gov MFA has revealed that the carbon flux splits into three main pathways: glycolysis, gluconeogenesis, and the clavam pathway. nih.gov The dynamic analysis of these fluxes has highlighted the critical role of the central carbon metabolism, including the glycolysis, tricarboxylic acid (TCA) cycle, and urea cycle, in regulating the carbon flow towards clavam biosynthesis. researchgate.net

Constraint-based analysis of metabolic models has confirmed the interrelationships between the accumulation of TCA cycle intermediates such as succinate, oxaloacetate, and malate, and high rates of clavulanic acid synthesis. nih.gov Furthermore, flux balance analysis has suggested that clavulanic acid biosynthesis is favored under conditions of reduced ATP generation. researchgate.net Engineering efforts that redirect metabolic flux towards the clavam pathway, for instance by disrupting competing pathways like cephamycin C biosynthesis, have led to increased clavulanic acid titers. mdpi.com

Impact of Carbon Source Utilization on this compound Precursor Availability

The choice and availability of carbon sources significantly influence the metabolic state of S. clavuligerus and, consequently, the supply of precursors for this compound biosynthesis. mdpi.comnih.gov

Glycerol (B35011) Metabolism and its Contribution to the C3 Unit

Glycerol is widely recognized as a preferred carbon source for clavulanic acid production. nih.govmdpi.com Its direct incorporation into the glycolytic pathway to form glyceraldehyde-3-phosphate (GAP), the primary C3 precursor for all clavam metabolites, makes it highly efficient. nih.govmdpi.com Studies have shown that glycerol-containing media can yield significantly higher clavulanic acid titers compared to those with other carbon sources like starch. mdpi.com

Interestingly, research has indicated the existence of at least two different genes involved in the formation of the C3 unit. nih.gov Deletion of the pyc gene, which is involved in pyruvate (B1213749) metabolism, blocks clavulanic acid biosynthesis unless glycerol is present in the medium. nih.gov This suggests that an alternative enzymatic pathway, induced by glycerol, is responsible for converting glycerol into the C3 precursor for clavulanic acid. nih.gov The disruption of the gap1 gene, encoding one of the glyceraldehyde-3-phosphate dehydrogenases, has been shown to increase clavulanic acid production, likely by increasing the carbon flux towards the clavam pathway. mdpi.com

Amino Acid Metabolism: L-Arginine and L-Ornithine as Key C5 Precursors

The C5 precursor for this compound biosynthesis is L-arginine. nih.gov The constant demand for this amino acid necessitates a robust flux through its biosynthetic pathways, primarily the urea cycle. nih.gov L-glutamate and L-aspartate play a crucial role by fueling the urea cycle in the oxidative direction, thereby promoting L-arginine synthesis. nih.gov

Supplementation of the culture medium with specific amino acids has been shown to have a significant impact on clavulanic acid production. L-arginine and its precursor, L-ornithine, directly contribute to the biosynthesis. mdpi.comnih.gov The addition of ornithine can also indirectly increase the availability of arginine by inhibiting its degradation. mdpi.comnih.gov Studies have demonstrated that ornithine and arginine exert a concentration-dependent stimulatory effect on clavulanic acid biosynthesis. nih.gov While L-glutamic acid and L-proline are also involved in the broader amino acid metabolism, their direct supplementation has shown less of an impact compared to arginine and ornithine. mdpi.comnih.gov

Advanced Nutritional and Environmental Strategies for Enhanced Biosynthesis

Optimizing the nutritional environment is a key strategy for enhancing the production of this compound and, consequently, clavulanic acid. This involves not only the selection of primary carbon and nitrogen sources but also the strategic supplementation with precursors and the control of environmental parameters. mdpi.com

Glycerol is a superior carbon source, and its combination with rich nitrogen sources, such as soybean-based products, has been shown to significantly enhance biosynthesis rates. mdpi.com Soybean flour and soybean protein isolate are extensively used as they provide a complex mixture of amino acids that can be converted to the C5 precursor, L-arginine. mdpi.com Furthermore, the supplementation of the medium with specific amino acids like L-arginine, L-ornithine, and L-glutamate has proven effective in increasing yields. mdpi.com

Environmental conditions also play a crucial role. For instance, phosphate (B84403) limitation has been observed to favor the flux through the C5 precursor pathway, leading to increased clavulanic acid production. mdpi.com Fed-batch cultivation strategies are often employed to maintain optimal nutrient concentrations, prolonging the production phase and achieving higher titers. researchgate.netmdpi.com

Systems Biology and Computational Modeling for Metabolic Optimization

Systems biology approaches, integrating high-throughput 'omics' data with computational modeling, provide a holistic view of the metabolic and regulatory networks governing this compound biosynthesis. mdpi.comumich.edu These tools are invaluable for identifying metabolic bottlenecks and predicting targets for metabolic engineering. nih.govpnnl.gov

Genome-scale metabolic models (GEMs) of S. clavuligerus have been constructed and utilized to simulate metabolic flux distributions and predict the effects of genetic modifications. researchgate.netmdpi.com These models, which can encompass thousands of reactions and metabolites, have been used to simulate growth on different carbon and nitrogen sources and to predict metabolic fluxes towards clavulanic acid precursors. mdpi.com For example, a GEM of S. clavuligerus was used to predict that anaplerotic metabolism decreases under carbon limitation, which in turn limits the use of alpha-ketoglutarate (B1197944) from the TCA cycle for the synthesis of C5 precursors. mdpi.com

Constraint-based modeling and flux balance analysis are key computational techniques applied to GEMs to understand cellular metabolism under different conditions. nih.govnih.gov These methods have been used to identify potential targets for gene overexpression or deletion to enhance the production of desired secondary metabolites. researchgate.net The integration of experimental data with these computational models allows for a more accurate prediction of metabolic behavior and provides a rational basis for designing metabolic engineering strategies aimed at optimizing the supply of precursors for this compound biosynthesis. nih.govmdpi.com

Analytical Methodologies for Isolation and Structural Elucidation of Dihydroclavaminic Acid

Chromatographic Techniques for Separation and Purification of Dihydroclavaminic Acid from Complex Mixtures

Chromatographic methods are fundamental to the isolation of this compound from the fermentation broths of Streptomyces clavuligerus and from in vitro enzymatic reactions. These techniques separate molecules based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the separation and purification of this compound. globalresearchonline.net UPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at higher pressures than conventional HPLC, offers significant advantages in terms of resolution, speed, and sensitivity. globalresearchonline.netsepscience.com This enhanced performance is particularly beneficial when dealing with the complex mixtures from which this compound must be isolated.

For the separation of polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred mode. thermofisher.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous solvent. thermofisher.com This allows for the retention and separation of polar analytes that are poorly retained by the more common reversed-phase chromatography.

A typical application might involve using a UPLC system equipped with a Photodiode Array (PDA) detector. The PDA detector provides spectral information across a range of wavelengths, aiding in the identification and purity assessment of the chromatographic peaks. The separation of this compound can be achieved on a suitable HILIC column with a gradient elution, where the proportion of the aqueous component in the mobile phase is gradually increased to elute the retained polar compounds.

| Parameter | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Solvent Consumption | Higher | Lower |

Advanced Spectroscopic Techniques for Structural Confirmation and Stereochemical Analysis

Once isolated, the precise chemical structure and stereochemistry of this compound are determined using a combination of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. rsc.org

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: This provides information on the number and types of carbon atoms in the molecule.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms.

COSY spectra reveal which protons are coupled to each other.

HSQC spectra correlate directly bonded proton and carbon atoms. drugbank.comdrugbank.com

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the carbon skeleton and the placement of functional groups.

These combined NMR techniques allow for the complete assignment of all proton and carbon signals and the determination of the relative stereochemistry of the chiral centers in this compound.

| NMR Technique | Information Provided |

| ¹H NMR | Proton chemical shifts, integration (proton count), and coupling constants (connectivity). |

| ¹³C NMR | Carbon chemical shifts and types (e.g., CH₃, CH₂, CH, C). |

| COSY | ¹H-¹H coupling correlations. |

| HSQC | Direct ¹H-¹³C correlations. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). |

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecule.

Tandem Mass Spectrometry (MS/MS) is employed to obtain structural information through fragmentation analysis. researchgate.net In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound and to elucidate its structural features. libretexts.orgpg.edu.pl For instance, the loss of specific neutral molecules, such as H₂O or CO₂, can provide evidence for the presence of hydroxyl and carboxyl functional groups, respectively. libretexts.org

The combination of UPLC with MS (UPLC-MS) is a particularly powerful approach, allowing for the separation of this compound from a complex mixture and its subsequent identification and structural characterization in a single analysis. researchgate.net

Isotopic labeling studies are crucial for understanding the biosynthesis of natural products like this compound. beilstein-journals.org These experiments involve feeding isotopically labeled precursors (e.g., containing ¹³C, ¹⁵N, or ¹⁸O) to the producing organism, S. clavuligerus. nih.gov The labeled atoms are incorporated into the biosynthetic pathway, and their location in the final product can be determined by NMR spectroscopy or mass spectrometry. rsc.org

By analyzing the incorporation patterns of these stable isotopes, researchers can trace the metabolic fate of the precursors and elucidate the sequence of enzymatic reactions that lead to the formation of this compound. nih.gov For example, feeding the organism with [¹³C₂]-acetate can help to identify the building blocks derived from acetyl-CoA. Similarly, experiments using ¹⁸O₂ can pinpoint the origin of oxygen atoms introduced by oxygenase enzymes in the pathway. rsc.org These studies have been instrumental in establishing the role of this compound as a key intermediate in the biosynthesis of clavulanic acid. rsc.org

Synthetic and Chemo Enzymatic Approaches to Dihydroclavaminic Acid and Analogues

Development of Chemical Synthetic Routes to Dihydroclavaminic Acid and its Precursors

While the large-scale chemical synthesis of clavulanic acid and its intermediates like this compound is not considered commercially viable, significant effort has been invested in developing synthetic routes to its precursors. researchgate.netscispace.com These routes are crucial for providing substrates for enzymatic studies and for exploring the synthesis of unnatural analogues. The focus has largely been on preparing the monocyclic β-lactam precursor, proclavaminic acid, and its derivatives. molaid.com

The synthesis of these precursors often involves multi-step reaction sequences to construct the β-lactam core and install the necessary functional groups with the correct stereochemistry. A synthetic route typically outlines the sequence of reactions, including all chemical intermediates and the specific reagents and conditions required for each transformation. cognitoedu.org For instance, the synthesis of deoxyproclavaminic acid, a key substrate analogue used in biochemical studies, has been successfully developed. asm.org The pathway to clavulanic acid biosynthesis involves several key precursors that have been targets for chemical synthesis. pnas.org

Table 1: Key Precursors in the Biosynthetic Pathway to this compound

| Precursor Compound | Role in Biosynthesis | Reference |

| N²-(2-carboxyethyl)-arginine | Initial product from the condensation of L-arginine and a glycolytic intermediate. | nih.gov |

| Deoxyguanidinoproclavaminic acid | The first monocyclic β-lactam intermediate, formed by the cyclization of N²-(2-carboxyethyl)-arginine. pnas.orgnih.gov | pnas.orgnih.gov |

| Guanidinoproclavaminic acid | Formed by the hydroxylation of deoxyguanidinoproclavaminic acid. nih.gov | nih.gov |

| Proclavaminic acid | The direct precursor to this compound, formed by the hydrolysis of the guanidino group from guanidinoproclavaminic acid. scispace.comnih.gov | scispace.comnih.gov |

These synthetic efforts provide essential tools for probing the mechanisms of the enzymes involved in the clavulanic acid pathway.

Chemo-Enzymatic Synthesis Utilizing Clavaminate Synthase for Directed Transformations

A powerful strategy for accessing this compound and related compounds is the use of chemo-enzymatic synthesis. This approach combines the flexibility of chemical synthesis to create specific precursors with the remarkable efficiency and selectivity of enzymes to perform complex transformations. The key enzyme in this context is clavaminate synthase (CAS).

Clavaminate synthase is a multifunctional non-heme iron-dependent oxygenase that catalyzes three distinct oxidative reactions in the clavulanic acid pathway. nih.govnih.govresearchgate.netresearchgate.net For the synthesis of this compound, the most relevant reaction is the oxidative cyclization of its immediate precursor, proclavaminic acid. researchgate.netmdpi.comnih.gov In this step, CAS utilizes molecular oxygen and a co-substrate, α-ketoglutarate, to form the oxazolidine (B1195125) ring, yielding (3S, 5S)-dihydroclavaminic acid. nih.govacs.org This enzymatic transformation establishes the bicyclic core structure of the clavam nucleus.

The isolation of this compound as a distinct intermediate confirmed that the cyclization reaction precedes the subsequent desaturation to clavaminic acid, another reaction also catalyzed by CAS. researchgate.netox.ac.uk The enzyme's ability to be "re-used" for different steps on modified substrates is a key feature of the biosynthetic pathway. scispace.com

Table 2: Key Enzymatic Transformations Catalyzed by Clavaminate Synthase (CAS)

| Substrate | Transformation | Product | Enzymatic Action | Reference |

| Deoxyguanidinoproclavaminic acid | Hydroxylation | Guanidinoproclavaminic acid | Hydroxylase | nih.govresearchgate.netacs.org |

| Proclavaminic acid | Oxidative Cyclization | This compound | Oxidase/Cyclase | nih.govacs.org |

| This compound | Desaturation | Clavaminic acid | Desaturase | nih.govacs.org |

This enzymatic approach provides a highly stereospecific route to this compound from a chemically synthesized precursor.

Preparation of this compound Derivatives for Biochemical Studies

To understand the mechanism, substrate specificity, and stereochemistry of clavaminate synthase, various derivatives and analogues of this compound and its precursors have been prepared. These molecules serve as probes for biochemical and spectroscopic studies. acs.org

The synthesis of these derivatives allows researchers to investigate specific aspects of the enzymatic reactions. For example, deoxyproclavaminic acid, an analogue of proclavaminic acid lacking the hydroxyl group, has been synthesized and used to study the desaturation and hydroxylation activities of CAS. asm.orgacs.org Incubating a γ-lactam analogue of proclavaminic acid with clavaminate synthase resulted in the formation of novel bicyclic γ-lactam products, demonstrating the enzyme's potential for biocatalysis beyond its natural substrates. researchgate.net These studies provide significant insight into how the enzyme achieves its catalytic versatility. acs.org

Table 3: Examples of this compound Precursor Derivatives Used in Biochemical Studies

| Derivative/Analogue | Purpose of Synthesis | Key Finding | Reference |

| Deoxyproclavaminic acid | To probe the hydroxylation and desaturation mechanisms of CAS. | CAS partitions between C3-hydroxylation and C3-C4 desaturation with this substrate. | acs.org |

| (4R)- and (4S)-[4-²H₁]-proclavaminic acid | To investigate the stereospecificity of the desaturation step. | The desaturation of this compound proceeds via a syn-elimination mechanism. | researchgate.net |

| γ-Lactam analogue of proclavaminic acid | To explore the substrate tolerance and synthetic utility of CAS. | CAS catalyzed the formation of two novel bicyclic γ-lactams. | researchgate.net |

The preparation and study of these derivatives are fundamental to elucidating the intricate mechanisms of clavam biosynthesis and harnessing the synthetic power of enzymes like clavaminate synthase.

Future Research Directions and Biotechnological Prospects

Unraveling Cryptic Biosynthetic Pathways and Metabolites Related to Dihydroclavaminic Acid

The genomes of Streptomyces species are rich with biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. nih.govmdpi.com These "cryptic" or "silent" clusters represent a vast, untapped reservoir of novel natural products. frontiersin.orgnih.gov Mathematical estimates suggest that the genus Streptomyces could produce around 100,000 antibiotics, with only a small fraction discovered so far. nih.gov Research is increasingly focused on awakening these silent pathways to discover new clavam metabolites structurally and functionally related to this compound.

Genome mining has become a cornerstone of this effort. nih.gov By analyzing and comparing the genomes of various Streptomyces species, researchers can identify novel BGCs with homology to known clavam pathways. biorxiv.orgnih.gov For instance, while Streptomyces clavuligerus is the industrial producer of clavulanic acid, other species like Streptomyces jumonjinensis and Streptomyces katsurahamanus also produce it, and comparative genomics can help delineate the core set of genes essential for biosynthesis. frontiersin.orgnih.gov This approach helps to identify variations in pathways that could lead to different clavam structures.

In S. clavuligerus, at least three distinct gene clusters are involved in producing a range of clavam metabolites. nih.govasm.org Beyond the clinically important clavulanic acid (a 5R clavam), this bacterium produces several other clavams with a 5S stereochemistry, the same as this compound. asm.orgnih.gov These related compounds, often produced as side products, provide clues about the biosynthetic versatility of the pathway enzymes. The ongoing challenge is to connect the many uncharacterized BGCs to the specific metabolites they produce. frontiersin.org

Table 1: Known 5S Clavam Metabolites Produced by Streptomyces clavuligerus

| Metabolite Name | Key Characteristic | Observed Biological Activity |

| Clavam-2-carboxylate (B1256049) | A foundational 5S clavam structure. | Lacks significant β-lactamase inhibitory activity. nih.gov |

| 2-Hydroxymethylclavam | A hydroxylated derivative. | Weak antifungal or antibacterial properties. asm.org |

| 2-Formyloxymethylclavam | An oxidized derivative of 2-hydroxymethylclavam. | Lacks β-lactamase inhibitory activity. nih.gov |

| Alanylclavam | An amino acid-conjugated clavam. | Acts as a methionine antimetabolite. asm.orgnih.gov |

Future work will involve activating these cryptic clusters through genetic manipulation, such as the modification of regulatory genes or the use of chemical elicitors, and then using advanced metabolomics to identify the resulting novel compounds. mdpi.commdpi.com

Engineering Novel this compound Pathways and Analogues through Synthetic Biology

Synthetic biology offers powerful tools to rationally engineer biosynthetic pathways to create novel compounds that are not found in nature. rsc.orgalliedacademies.orgresearchgate.net The this compound pathway is a prime target for such engineering due to the therapeutic importance of its downstream product, clavulanic acid, and the potential for generating new bioactive analogues. ethz.ch By manipulating the genes and enzymes involved, researchers can reprogram microorganisms to produce structurally diverse clavams. sciepublish.com

Key strategies in this area include:

Enzyme Engineering : The enzyme clavaminate synthase (CAS) is a multifunctional catalyst responsible for the oxidative cyclization that forms this compound and its subsequent desaturation to clavaminic acid. nih.govmdpi.comresearchgate.net Altering the substrate specificity or catalytic activity of CAS and other pathway enzymes through site-directed mutagenesis could lead to the production of clavam analogues with modified ring structures or different functional groups. mun.ca

Pathway Reconstruction and Heterologous Expression : The entire clavam biosynthetic pathway can be transferred into a more tractable host organism, such as E. coli or other Streptomyces species. mdpi.com This allows for easier genetic manipulation and can avoid competition from native metabolic pathways present in S. clavuligerus. mun.ca

Precursor-Directed Biosynthesis : This approach involves feeding synthetic, non-natural precursor molecules to the producing organism. If the pathway enzymes are sufficiently flexible, they can incorporate these artificial building blocks to generate novel analogues. mdpi.com

Combinatorial Biosynthesis : By combining genes from different clavam and β-lactam pathways, it may be possible to create hybrid pathways that produce entirely new molecular scaffolds. anr.fr

Table 2: Key Biosynthetic Enzymes and Potential Synthetic Biology Approaches

| Enzyme | Native Reaction in Pathway | Potential Engineering Strategy | Desired Outcome |

| N²-(2-carboxyethyl)-arginine synthase (CEAS) | Condenses L-arginine and glyceraldehyde-3-phosphate. nih.gov | Mutate to accept alternative amino acid or aldehyde substrates. | Generation of clavams with novel side chains. |

| β-Lactam Synthetase (BLS) | Forms the initial β-lactam ring. nih.govmdpi.com | Alter active site to modify ring closure mechanism. | Production of four-membered rings with different stereochemistry. |

| Clavaminate Synthase (CAS) | Catalyzes oxidative cyclization to form this compound and subsequent desaturation. mdpi.commdpi.com | Engineer to halt the reaction at this compound or to accept modified substrates. researchgate.netacs.org | Accumulation of specific intermediates or creation of halogenated/hydroxylated analogues. |

| Proclavaminate Amidino Hydrolase (PAH) | Removes the amidino group from guanidinoproclavaminic acid. mdpi.com | Modify to act on different guanidino-containing precursors. | Diversification of the clavam core structure. |

These synthetic biology approaches are transforming natural product discovery from a process of mere observation to one of active design and creation. rsc.org

Advanced Tools for High-Throughput Screening and Pathway Discovery

The discovery and development of novel clavam compounds require sophisticated tools that can rapidly analyze genetic information and screen for biological activity on a massive scale. drugtargetreview.com Traditional methods of natural product discovery are often slow and result in the frequent rediscovery of known compounds. Modern approaches integrate genomics, metabolomics, and automated screening to accelerate the process.

Genome Mining and Bioinformatics : Next-generation sequencing has made it possible to rapidly sequence entire microbial genomes. Specialized bioinformatics platforms like antiSMASH and BiG-SCAPE can then mine this data to identify putative BGCs. biorxiv.orgmdpi.com These tools predict the type of natural product a BGC might produce, allowing researchers to prioritize clusters that are likely to synthesize novel clavams. biorxiv.org

High-Throughput Screening (HTS) : HTS platforms can test thousands of microbial extracts or purified compounds for desired biological activities in a short time. drugtargetreview.comphyschemres.org For clavam discovery, this often involves screening for β-lactamase inhibition. mdpi.com These assays can be colorimetric, where an enzyme hydrolyzes a chromogenic substrate like nitrocefin, or fluorescence-based. mdpi.comscientificlabs.ie The development of near-infrared fluorescent probes allows for real-time detection of enzyme activity and is suitable for HTS. nih.gov

Metabolomics and Mass Spectrometry : Liquid chromatography-mass spectrometry (LC-MS) is a crucial tool for analyzing the complex mixture of metabolites produced by a microorganism. nih.gov Untargeted metabolomics can reveal novel peaks that may correspond to new compounds, while targeted analyses can quantify the production of known clavams. nih.gov This technology is essential for linking a specific BGC to its chemical product.

Biosensors : Genetically encoded biosensors are being developed to detect the presence of specific molecules inside the cell. These sensors can be designed to produce a fluorescent or colorimetric signal in response to the synthesis of a clavam compound, enabling high-throughput screening of mutant libraries to find overproducers or strains that generate novel analogues.

Table 3: Comparison of Advanced Discovery Tools

| Tool/Technique | Primary Application in Clavam Research | Advantage |

| Genome Mining (e.g., antiSMASH) | Identifying cryptic clavam BGCs in genomic data. biorxiv.org | Predictive power; allows targeted activation of promising pathways. |

| High-Throughput Virtual Screening | Computationally docking libraries of potential inhibitors against β-lactamase targets. physchemres.org | Speed and cost-effectiveness for initial hit identification. |

| Colorimetric/Fluorescent HTS | Screening microbial extracts for β-lactamase inhibitory activity. nih.gov | Direct measurement of desired biological function; scalable. |

| LC-MS Based Metabolomics | Detecting and identifying novel clavam structures in culture extracts. nih.gov | High sensitivity and structural information; connects genes to molecules. |

| Nanopore Sequencing | Providing long-read sequences for accurate genome assembly and BGC annotation. | Improved contiguity of genomes, leading to better identification of complete BGCs. |

The integration of these tools creates a powerful pipeline, from gene cluster prediction to chemical discovery and functional characterization, that is dramatically accelerating the exploration of microbial chemical diversity.

Q & A

Q. What are the key enzymatic pathways involved in DHCA biosynthesis, and how can they be experimentally validated?

DHCA is synthesized via a 2-oxoglutarate (2OG)-dependent cyclization reaction catalyzed by clavaminate synthase (CAS), a trifunctional enzyme in Streptomyces clavuligerus. To validate this pathway:

- Method : Use in vitro reconstitution assays with purified CAS, proclavaminate substrate, and 2OG under anaerobic conditions. Monitor product formation via HPLC coupled with mass spectrometry (MS) or NMR to confirm DHCA identity .

- Experimental Design : Include negative controls (e.g., omitting 2OG or Fe(II)) to confirm enzyme specificity.

Q. How can researchers structurally characterize DHCA and distinguish it from intermediates like clavaminic acid?

- Analytical Techniques :

- NMR : Compare chemical shifts of DHCA (e.g., δ 3.8–4.2 ppm for β-lactam protons) with clavaminic acid (additional desaturation signals at δ 5.5–6.0 ppm) .

- X-ray Crystallography : Resolve crystal structures of DHCA-bound CAS to confirm stereochemical outcomes .

Q. What are the standard protocols for ensuring reproducibility in DHCA synthesis experiments?

- Guidelines :

- Report detailed reaction conditions (pH, temperature, cofactors) and purity thresholds for substrates (≥95% by HPLC) .

- Include step-by-step protocols in supplementary materials, adhering to journal standards (e.g., Beilstein Journal of Organic Chemistry) .

Advanced Research Questions

Q. How can contradictory findings about CAS trifunctionality be resolved through mechanistic studies?

- Contradiction : Some studies suggest CAS operates via a single active site, while others propose substrate-induced conformational changes .

- Resolution Strategies :

- Pre-steady-state Kinetics : Measure transient kinetic parameters (e.g., , ) for each catalytic step using stopped-flow spectrophotometry .

- Site-directed Mutagenesis : Target residues critical for 2OG binding (e.g., His183, Asp185) to dissect individual catalytic functions .

Q. What methodologies address heterogeneity in DHCA yield data across microbial fermentation studies?

- Sources of Heterogeneity : Strain variability, fermentation conditions (e.g., dissolved O₂ levels), and extraction efficiency .

- Meta-analysis Approach :

- Calculate and statistics to quantify heterogeneity across studies. For , use random-effects models to pool yield data .

- Stratify analysis by fermentation parameters (e.g., pH, temperature) to identify moderators .

Q. How can researchers optimize DHCA detection in complex biological matrices?

- Chromatographic Solutions :

- LC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile gradient. Use MRM transitions (e.g., m/z 332 → 214 for DHCA) .

- Sample Prep : Include solid-phase extraction (SPE) to remove interfering metabolites from Streptomyces lysates .

Data Presentation and Reproducibility

Q. What are the best practices for presenting DHCA-related data in publications?

- Tables/Figures :

- Use line graphs for kinetic data (e.g., time vs. DHCA yield) and bar charts for comparative studies (e.g., mutant vs. wild-type CAS activity) .

- Avoid overcrowding figures; place extensive datasets (e.g., NMR spectra) in supplementary files .

Q. How should researchers handle conflicting structural data for DHCA-metal complexes?

- Contradiction : Discrepancies in Fe(II) coordination geometry reported in CAS studies .

- Resolution :

- Extended X-ray Absorption Fine Structure (EXAFS) : Resolve metal-ligand bond distances with ±0.02 Å precision .

- Theoretical Modeling : Compare DFT-calculated vs. experimental geometries using software like Gaussian .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.